3-Hydrazinylisonicotinic acid dihydrochloride
CAS No.: 51617-96-0
Cat. No.: VC3033983
Molecular Formula: C6H9Cl2N3O2
Molecular Weight: 226.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51617-96-0 |
---|---|
Molecular Formula | C6H9Cl2N3O2 |
Molecular Weight | 226.06 g/mol |
IUPAC Name | 3-hydrazinylpyridine-4-carboxylic acid;dihydrochloride |
Standard InChI | InChI=1S/C6H7N3O2.2ClH/c7-9-5-3-8-2-1-4(5)6(10)11;;/h1-3,9H,7H2,(H,10,11);2*1H |
Standard InChI Key | CEXWQKILQLJYFG-UHFFFAOYSA-N |
SMILES | C1=CN=CC(=C1C(=O)O)NN.Cl.Cl |
Canonical SMILES | C1=CN=CC(=C1C(=O)O)NN.Cl.Cl |
Introduction
Chemical Identity and Fundamental Properties
3-Hydrazinylisonicotinic acid dihydrochloride belongs to the class of hydrazine derivatives and represents an important compound in the heterocyclic chemical domain. It is characterized by a pyridine derivative backbone with a hydrazinyl group attachment at the 3-position and a carboxylic acid group at the 4-position, complemented by two hydrochloride moieties that significantly influence its solubility profile and reactivity patterns.
The compound is identified by the CAS Registry Number 51617-96-0 and has a well-defined molecular structure that contributes to its chemical behavior and potential biological interactions. Its distinctiveness lies in the specific positioning of functional groups around the pyridine ring, which creates unique electronic and steric properties that can be leveraged in various chemical and pharmaceutical applications .
Table 1.1: Basic Identification Parameters
Parameter | Value |
---|---|
CAS Registry Number | 51617-96-0 |
IUPAC Name | 3-hydrazinylpyridine-4-carboxylic acid;dihydrochloride |
Molecular Formula | C₆H₉Cl₂N₃O₂ |
Molecular Weight | 226.06 g/mol |
Standard InChI | InChI=1S/C6H7N3O2.2ClH/c7-9-5-3-8-2-1-4(5)6(10)11;;/h1-3,9H,7H2,(H,10,11);2*1H |
Standard InChIKey | CEXWQKILQLJYFG-UHFFFAOYSA-N |
SMILES | C1=CN=CC(=C1C(=O)O)NN.Cl.Cl |
Structural Characteristics and Physical Properties
The structural configuration of 3-hydrazinylisonicotinic acid dihydrochloride features a pyridine ring with specific substitutions that define its chemical identity. The hydrazinyl group (-NH-NH₂) attached at position 3 of the pyridine ring represents a key reactive site, while the carboxylic acid group at position 4 contributes to its acidic properties and hydrogen bonding capabilities.
The presence of two hydrochloride groups significantly alters the compound's physicochemical profile compared to its free base form. These hydrochloride moieties enhance water solubility, which is particularly valuable for pharmaceutical applications where aqueous solubility often presents a challenge. The crystalline structure of the compound typically appears as a white to off-white solid under standard conditions.
Table 2.1: Physical and Chemical Properties
Property | Value |
---|---|
Physical State (20°C) | Solid |
Color | White to off-white |
Solubility | Enhanced in aqueous solutions due to hydrochloride groups |
Storage Conditions | Sealed in dry environment, 2-8°C |
Shipping Conditions | Room temperature in continental US; may vary elsewhere |
Topological Polar Surface Area (TPSA) | 88.24 |
LogP | 0.909 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 3 |
Rotatable Bonds | 2 |
The compound's moderate lipophilicity (LogP = 0.909) suggests a balanced distribution between aqueous and lipid phases, which is relevant for predicting membrane permeability and potential bioavailability in pharmacological applications. The topological polar surface area (TPSA) of 88.24 provides insight into the compound's potential for passive membrane permeation .
Synthesis Methodologies
The synthesis of 3-hydrazinylisonicotinic acid dihydrochloride typically follows established protocols in heterocyclic chemistry with specific modifications to achieve the desired substitution pattern and salt formation. The general synthetic approach involves the reaction of isonicotinic acid or its derivatives with hydrazine or hydrazine-based reagents under controlled conditions.
The reaction is commonly conducted in polar solvents such as ethanol or methanol, which facilitate the dissolution of reactants and promote the nucleophilic substitution mechanism. The synthesis typically proceeds through a reflux stage, where elevated temperatures drive the reaction toward completion. Following the primary reaction, crystallization procedures are employed to isolate and purify the target compound.
Quality control during synthesis relies on analytical techniques including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), which enable monitoring of reaction progress and assessment of product purity. These methods are essential for ensuring that the final compound meets specified quality standards before further utilization in research or development contexts.
The dihydrochloride salt is typically formed by treating the free base with hydrogen chloride, either as a gas or in solution, followed by isolation of the precipitated salt. This salt formation step is crucial for enhancing aqueous solubility and improving stability characteristics of the compound.
Comparative Analysis with Related Compounds
3-Hydrazinylisonicotinic acid dihydrochloride shares structural similarities with several other compounds, including isoniazid (isonicotinic acid hydrazide) and its derivatives. Understanding these relationships provides valuable context for evaluating its potential applications and properties .
Isoniazid, with the CAS number 54-85-3, is one of the most well-known related compounds. It serves as a first-line antitubercular drug and has been extensively studied. Unlike 3-hydrazinylisonicotinic acid dihydrochloride, isoniazid features the hydrazide group at the 4-position rather than a hydrazinyl group at the 3-position, resulting in different biological activity profiles .
Table 4.1: Comparison with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
3-Hydrazinylisonicotinic acid dihydrochloride | 51617-96-0 | C₆H₉Cl₂N₃O₂ | 226.06 g/mol | Hydrazinyl group at position 3, two HCl moieties |
Isonicotinic acid hydrazide, hydrochloride | 1123-87-1 | C₆H₈ClN₃O | 173.60 g/mol | Hydrazide at position 4, one HCl moiety |
2-Hydrazino-nicotinic acid hydrochloride | 435342-14-6 | C₆H₈ClN₃O₂ | 189.60 g/mol | Hydrazino group at position 2, one HCl moiety |
Isoniazid (Isonicotinic acid hydrazide) | 54-85-3 | C₆H₇N₃O | 137.14 g/mol | Hydrazide at position 4, no HCl moieties |
Another relevant compound is 2-hydrazino-nicotinic acid hydrochloride (CAS: 435342-14-6), which features the hydrazino group at position 2 of the pyridine ring. This positional isomer exhibits distinct chemical properties and potential biological activities compared to the 3-substituted variant .
The positioning of functional groups around the pyridine ring significantly influences the compounds' electronic properties, reactivity patterns, and molecular recognition capabilities. These structural variations translate into different pharmacological profiles and application potentials in medicinal chemistry and beyond .
Applications in Research and Development
While comprehensive research findings specific to 3-hydrazinylisonicotinic acid dihydrochloride remain somewhat limited in the available literature, the compound demonstrates promising potential across various scientific domains. Its primary applications are concentrated in medicinal chemistry and pharmaceutical research, where hydrazine derivatives have historically demonstrated significant therapeutic value.
The enhanced aqueous solubility conferred by the dihydrochloride salt form makes this compound particularly attractive for pharmaceutical formulation development. Compounds with improved solubility profiles often exhibit enhanced bioavailability and simplified formulation requirements, which can streamline development processes for potential drug candidates.
In synthetic organic chemistry, 3-hydrazinylisonicotinic acid dihydrochloride serves as a valuable building block for the construction of more complex heterocyclic systems. The hydrazinyl group represents a versatile nucleophilic site that can participate in various condensation reactions, cycloadditions, and other transformations to generate diverse molecular architectures.
The compound's structural features suggest potential applications in coordination chemistry, where the nitrogen atoms of the pyridine ring and hydrazinyl group, along with the oxygen atoms of the carboxylic acid function, can serve as coordination sites for various metal ions. Such metal complexes may exhibit interesting catalytic, spectroscopic, or biological properties worthy of further investigation.
Parameter | Recommendation |
---|---|
Storage Temperature | 2-8°C (recommended in a cool, dark place) |
Storage Atmosphere | Under inert gas |
Conditions to Avoid | Air exposure (air sensitive) |
Signal Word | Warning |
Hazard Statements | H302, H315, H319, H335 |
Personal Protective Equipment | Standard laboratory PPE including gloves, eye protection, and lab coat |
From a safety perspective, 3-hydrazinylisonicotinic acid dihydrochloride carries hazard classifications that necessitate appropriate precautions during handling. These include potential hazards related to skin irritation (H315), eye irritation (H319), and potential respiratory irritation (H335). Standard laboratory safety protocols should be followed when working with this compound, including the use of appropriate personal protective equipment and proper ventilation facilities .
Future Research Directions
The current state of knowledge regarding 3-hydrazinylisonicotinic acid dihydrochloride suggests several promising avenues for future investigation. More comprehensive studies of its biological activities are warranted, particularly given the established therapeutic relevance of related hydrazine derivatives in areas such as antimicrobial, antitubercular, and anticancer applications.
Structure-activity relationship studies comparing 3-hydrazinylisonicotinic acid dihydrochloride with its positional isomers and related compounds could provide valuable insights into the influence of substitution patterns on biological activity. Such investigations might uncover optimized molecular architectures for specific therapeutic targets .
Exploration of the compound's potential as a ligand in metal complex formation represents another intriguing research direction. Metal complexes of hydrazine derivatives have demonstrated diverse biological activities, including antimicrobial, antioxidant, and anticancer properties, suggesting similar potential for complexes derived from 3-hydrazinylisonicotinic acid dihydrochloride.
The development of novel synthetic methodologies to access 3-hydrazinylisonicotinic acid dihydrochloride and its derivatives more efficiently would benefit research communities working with this compound. Improvements in synthetic protocols could enhance yield, purity, and sustainability while reducing production costs.
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